Pneumadin, rat -

Pneumadin, rat

Catalog Number: EVT-14033859
CAS Number:
Molecular Formula: C41H72N12O14
Molecular Weight: 957.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pneumadin, rat, is a biologically active decapeptide originally isolated from the lungs of mammals. This compound is recognized for its significant role in stimulating the release of arginine-vasopressin, a hormone that is crucial for regulating water balance in the body. The antidiuretic effect of pneumadin is particularly pronounced in animals possessing a functional arginine-vasopressin system. The molecular formula of pneumadin, rat is C47H74N12O15C_{47}H_{74}N_{12}O_{15} with a molecular weight of approximately 1047.18 g/mol .

Source and Classification

Pneumadin was first identified in mammalian lungs and has been classified as a decapeptide due to its composition of ten amino acids. It is categorized under peptides that influence hormonal regulation, specifically those affecting the hypothalamic-pituitary axis and fluid balance in biological systems .

Synthesis Analysis

Methods

The synthesis of pneumadin, rat is primarily accomplished through solid-phase peptide synthesis. This method involves the following steps:

  1. Amino Acid Attachment: Amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin.
  2. Use of Protecting Groups: Protecting groups are employed to prevent unwanted side reactions during synthesis.
  3. Coupling Reagents: Specific coupling reagents facilitate the formation of peptide bonds between amino acids.

The process typically requires careful control of reaction conditions to ensure high purity and yield of the final product.

Technical Details

The solid-phase synthesis allows for the precise manipulation of the peptide sequence, which is essential for studying structure-activity relationships within this compound. The final product is often lyophilized to produce a stable powder form suitable for research applications .

Molecular Structure Analysis

Structure

Pneumadin, rat has a complex molecular structure characterized by its specific sequence of amino acids: Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2. This sequence contributes to its biological activity and interaction with receptors involved in vasopressin release .

Data

  • Molecular Formula: C47H74N12O15C_{47}H_{74}N_{12}O_{15}
  • Molecular Weight: 1047.18 g/mol
  • IUPAC Name: A detailed IUPAC name describes its chemical structure comprehensively, reflecting its intricate arrangement of atoms and functional groups .
Chemical Reactions Analysis

Pneumadin, rat participates in various chemical reactions, including:

  • Oxidation: Can lead to the formation of disulfide bonds.
  • Reduction: May result in cleavage of disulfide bonds.
  • Substitution Reactions: Involves nucleophiles that can replace certain functional groups.

The specific products formed depend on the reaction conditions and reagents used, highlighting the versatility of pneumadin in synthetic chemistry .

Mechanism of Action

The mechanism through which pneumadin exerts its effects involves:

  1. Binding to Receptors: Pneumadin binds to specific receptors located on cells within the hypothalamus and pituitary gland.
  2. Stimulation of Arginine-Vasopressin Release: This binding triggers the release of arginine-vasopressin into the bloodstream.
  3. Action on Kidneys: Arginine-vasopressin promotes water reabsorption in the kidneys, leading to decreased urine output and increased water retention.

This sequence illustrates how pneumadin plays a critical role in maintaining fluid balance within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Pneumadin, rat typically appears as a lyophilized powder with high purity (>95%). It should be stored at -20°C for optimal stability over extended periods .

Chemical Properties

  • Solubility: Soluble in aqueous solutions under appropriate conditions.
  • Stability: Stable under proper storage conditions but sensitive to extreme temperatures and pH levels.

These properties are essential for its application in laboratory settings and research studies .

Applications

Pneumadin, rat has diverse applications in scientific research:

  • Peptide Synthesis Studies: Used as a model compound for exploring peptide synthesis techniques.
  • Biological Research: Investigated for its role in regulating arginine-vasopressin and its implications on water balance and kidney function.
  • Medical Research: Potential therapeutic applications are being explored for disorders related to water balance, such as diabetes insipidus.
  • Prostate Function Studies: Its involvement in prostate development and function during maturation has been noted, making it relevant for studies on reproductive health .
Introduction to Pneumadin: Discovery and Initial Characterization

Historical Context of Peptide Isolation from Mammalian Lungs

Pneumadin (PNM) was first isolated and characterized from mammalian lung tissue in the mid-1990s through a systematic approach combining peptide extraction, chromatographic separation, and bioactivity screening. The discovery emerged from investigations into lung-derived peptides with potential endocrine regulatory functions, particularly those influencing fluid and electrolyte balance. Researchers homogenized rat lung tissue and subjected the extracts to multiple purification steps, including gel filtration chromatography and reverse-phase high-performance liquid chromatography (HPLC), monitoring fractions for biological activity using an antidiuretic bioassay in water-loaded rats. This meticulous process led to the identification of a novel decapeptide with potent antidiuretic properties, subsequently named pneumadin to reflect its pulmonary origin and functional activity [1] [8].

The isolation of pneumadin represented a significant advancement in understanding the lung's role beyond respiration, revealing it as an endocrine organ capable of producing biologically active peptides with systemic effects. Early characterization studies demonstrated that pneumadin administration elicited a rapid and significant reduction in urine output in experimental models, distinguishing it from other known antidiuretic hormones. This bioactivity profile prompted further investigation into its mechanism of action and physiological significance, establishing pneumadin as a novel regulatory peptide in mammalian systems [8].

Table 1: Tissue Distribution of Pneumadin Immunoreactivity in Rats

TissueRelative ConcentrationPrimary Localization
LungHighPulmonary neuroendocrine cells
ProstateHighEpithelial cells
Seminal VesiclesModerateGlandular epithelium
BrainLowUndetermined
KidneyLowUndetermined

Structural Identification and Species-Specific Variations (Rat vs. Human)

Structural analysis revealed pneumadin as a linear decapeptide with the amino acid sequence H-Ala-Pro-Val-Ala-Val-Gly-Pro-Gly-Arg-Phe-OH (APVAVGPGRF) in rats. This primary structure was determined through a combination of Edman degradation sequencing and mass spectrometry analysis of the purified native peptide. The peptide's molecular weight was established as approximately 969.1 Da, with its relatively compact size facilitating rapid distribution and clearance from the circulation [8].

Comparative studies between rat and human pneumadin revealed significant species-specific variation. While the rat decapeptide consists of 10 amino acids, the human ortholog was identified as an octapeptide with the sequence H-Ala-Pro-Val-Ser-Val-Gly-Pro-Arg-OH (APVSVGPR). This structural difference results in a molecular weight of approximately 726.8 Da for the human peptide. The most notable differences include the absence of two C-terminal residues (Gly and Phe) in human pneumadin and the substitution of alanine with serine at position 4. These structural variations suggest potential functional differences between species, though both peptides exhibit similar antidiuretic activity [8].

The structural integrity of pneumadin proved essential for its biological activity, as demonstrated by the loss of function upon enzymatic digestion or chemical modification. Interestingly, researchers observed that synthetic rat pneumadin incubated in plasma underwent biochemical modification, as evidenced by altered retention time on reverse-phase HPLC. However, this modification did not involve proteolytic cleavage, suggesting a potential post-translational alteration that might influence its stability or activity in the circulation [8].

Table 2: Structural Comparison of Rat and Human Pneumadin

CharacteristicRat PneumadinHuman Pneumadin
SequenceAPVAVGPGRFAPVSVGPR
Length10 amino acids8 amino acids
Molecular Weight969.1 Da726.8 Da
Position 4 ResidueAlanineSerine
C-terminal Residues-Gly-Arg-Phe-Pro-Arg
Antidiuretic ActivityPresentPresent

Early Evidence of Arginine-Vasopressin (AVP) Modulation

Initial pharmacological investigations established a direct functional link between pneumadin and arginine-vasopressin (AVP) regulation. Intravenous administration of synthetic rat pneumadin (5 nmol) in water-loaded rats produced a rapid and significant antidiuresis, with urine flow decreasing by approximately 60% within 15-30 minutes post-injection. This reduction in urine output was accompanied by decreased excretion of sodium and chloride ions, suggesting effects on renal tubular function beyond water reabsorption. Importantly, pneumadin administration did not significantly alter cardiovascular parameters including mean arterial pressure, right atrial pressure, or heart rate, indicating specificity for renal water handling rather than generalized cardiovascular effects [8].

Mechanistic studies revealed that pneumadin's antidiuretic effect was mediated through the AVP system. Administration of 20 nmol pneumadin to non-water-loaded rats caused a significant elevation in circulating AVP levels within 10 minutes, as measured by radioimmunoassay. This AVP surge preceded the antidiuretic response, suggesting pneumadin acts upstream of AVP release. The critical dependence on AVP was definitively established using the Brattleboro rat model, which genetically lacks functional AVP production. In these AVP-deficient animals, pneumadin administration failed to elicit any antidiuretic response, confirming that pneumadin requires an intact AVP system for its physiological activity [8].

Further investigations demonstrated that pneumadin administration also increased circulating atrial natriuretic peptide (ANP) levels without significantly altering aldosterone concentrations or plasma renin activity. This pattern of neuroendocrine modulation suggested a complex interplay between pneumadin and multiple hormonal systems regulating fluid balance. Pharmacokinetic analysis using radiolabeled pneumadin revealed rapid clearance from circulation (t1/2β ≈ 480 seconds), consistent with many biologically active peptides, and explained the transient nature of its effects [8].

Table 3: Physiological Effects of Pneumadin Administration in Rats

ParameterEffectTime CourseAVP-Dependence
Urine Flow↓ 60%Peak at 15-30 minYes
Na+ Excretion↓ 40-50%Parallels diuresisYes
Cl- Excretion↓ 40-50%Parallels diuresisYes
Plasma AVP↑ 2-3 foldPeak at 10 minN/A
Plasma ANP↑ 30-40%Within 15 minPartial
Mean Arterial PressureNo change-No
Heart RateNo change-No

Extra-Pulmonary Distribution and Hormonal Regulation

Beyond its initial identification in lung tissue, pneumadin was subsequently detected in the rat male reproductive system using sensitive radioimmunoassay techniques. The ventral prostate exhibited particularly high concentrations of pneumadin immunoreactivity, localized specifically to the epithelial cells through immunocytochemistry. This extra-pulmonary distribution suggested additional physiological roles beyond pulmonary-endocrine functions [4].

The prostate pneumadin content demonstrated significant hormonal regulation. Orchidectomy resulted in marked reductions in both prostate weight and pneumadin concentration, while testosterone replacement therapy prevented these effects. This regulatory pattern established pneumadin as an androgen-dependent peptide in prostatic tissue. Interestingly, estrogen administration to intact rats caused prostate atrophy without altering pneumadin concentration, indicating that pneumadin expression persists independently of glandular size. These findings suggested that pneumadin might participate in testosterone-dependent secretory functions of the prostate rather than serving as a growth factor for the gland itself [4].

The functional significance of prostatic pneumadin remains an area of ongoing investigation, with potential implications for understanding androgen-regulated pathways in accessory sex glands. The epithelial localization suggests possible roles in regulating prostatic secretions or influencing the composition of seminal fluid, though direct evidence for these functions requires further experimental validation [4].

Properties

Product Name

Pneumadin, rat

IUPAC Name

5-[2-[[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-hydroxymethyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C41H72N12O14

Molecular Weight

957.1 g/mol

InChI

InChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59)

InChI Key

NSUGRDNHSVFGLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.